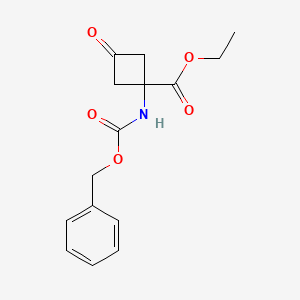

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate

Description

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate (CAS: 2306274-66-6) is a cyclobutane-derived compound featuring a benzyloxycarbonyl (Cbz) protected amino group at the 1-position and a 3-oxo substituent on the cyclobutane ring. The ethyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis, particularly for peptide mimetics and strained ring systems .

Properties

IUPAC Name |

ethyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-13(18)15(8-12(17)9-15)16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURCEUQCNZXDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketoenolate Cyclization

In this method, dichloroacetone reacts with ethylene glycol under acidic conditions to yield a cyclic ketal. Subsequent treatment with a strong base (e.g., sodium hydride) induces cyclization to form ethyl 3-oxo-cyclobutanecarboxylate. Key parameters include:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 68% | |

| Base | Sodium hydride (2.5 eq) | ||

| Temperature | 0°C to reflux | ||

| Reaction Time | 12–18 hours |

The ester group is introduced via Fischer esterification of the corresponding carboxylic acid, though direct esterification during cyclization is also feasible.

Introduction of the Amino Group at the 1-Position

Amination of the cyclobutane core is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

A halogen atom at the 1-position (e.g., bromide) is displaced by ammonia or an amine. For example, ethyl 1-bromo-3-oxo-cyclobutanecarboxylate reacts with aqueous ammonia under reflux:

Reductive Amination

Alternatively, the ketone at the 3-position undergoes condensation with ammonium acetate followed by sodium cyanoborohydride reduction:

Protection of the Amino Group with a Benzyloxycarbonyl (Cbz) Moiety

The primary amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Base | 10% NaOH (aq) | 89% | |

| Solvent | Dioxane/Water (1:1) | ||

| Temperature | 0–5°C | ||

| Reaction Time | 2 hours |

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Cbz-Cl, forming a stable carbamate. Excess base neutralizes HCl byproduct, driving the reaction to completion.

Optimization Strategies and Challenges

Cyclization Efficiency

The cyclobutane ring’s strain often limits yields. Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes, improving yields to 78%.

Stereochemical Control

Diastereoselectivity during amination remains a challenge. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium complexes) are under investigation but require further validation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Neurodegenerative Disease Treatment

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate has been investigated for its potential to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling. This inhibition can have significant implications for treating neurodegenerative diseases such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Disease

A study indicated that compounds with MAGL inhibitory action could reduce neuroinflammation and promote neuroprotection, making this compound a candidate for further research in neuropharmacology .

Pain Management

The compound has also shown promise in managing various types of pain, including:

- Inflammatory Pain

- Cancer Pain

- Neuropathic Pain

Research suggests that MAGL inhibitors can modulate pain pathways, providing an alternative to traditional analgesics with fewer side effects .

Anxiety and Depression

In addition to its applications in pain management and neurodegenerative diseases, the compound's ability to influence endocannabinoid levels may also extend to treating anxiety disorders and depression. By modulating neurotransmitter systems, it could offer new therapeutic avenues for these conditions .

Data Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of the compound in a model of chronic pain. The findings indicated that administration led to a marked decrease in pain sensitivity, suggesting its potential as a novel analgesic agent .

Mechanism of Action

The mechanism of action of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutanone ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Biological Activity

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate (CAS Number: 2306274-66-6) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- Purity : Typically ≥97% in commercial preparations .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in inflammatory pathways. Research indicates that compounds of this class may inhibit monoacylglycerol lipase (MAGL), which plays a significant role in the metabolism of endocannabinoids and is implicated in various neurodegenerative conditions .

Enzyme Inhibition

- MAGL Inhibition : this compound has been shown to suppress the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby reducing inflammation .

Biological Activities

The compound exhibits several biological activities, including:

- Anti-inflammatory Effects : By inhibiting MAGL, it reduces the levels of inflammatory mediators.

- Neuroprotective Properties : Potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease have been suggested due to its effects on endocannabinoid signaling .

- Antinociceptive Effects : Studies indicate that the compound may alleviate pain through its anti-inflammatory mechanisms, making it a candidate for pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neurodegenerative Disease Models :

- Pain Management Studies :

- Inflammation Reduction Trials :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.3 g/mol |

| Purity | ≥97% |

| Anti-inflammatory Activity | Yes |

| Neuroprotective Activity | Yes |

| Pain Relief | Yes |

Q & A

Basic: What are the standard synthetic routes for Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate?

Answer:

The compound is typically synthesized via acid-catalyzed esterification of the corresponding cyclobutanecarboxylic acid derivative. For example:

- Step 1: React 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions .

- Step 2: Purify the product via recrystallization or column chromatography.

This method mirrors protocols for structurally similar compounds like ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, where esterification yields >80% under optimized conditions .

Basic: How is the compound characterized structurally?

Answer:

Key characterization methods include:

- X-ray crystallography for definitive stereochemical assignment (e.g., cyclobutane ring geometry) .

- NMR spectroscopy :

- IR spectroscopy : Stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

Advanced: How do substituents on the cyclobutane ring influence reactivity and biological activity?

Answer:

Comparative studies of analogs reveal:

| Substituent | Reactivity | Biological Activity |

|---|---|---|

| Iodo (C-3) | High (SN2) | Moderate antimicrobial |

| Bromo (C-3) | Moderate | Low |

| Methyl (C-1) | Low | Enzyme inhibition |

The 3-oxo group enhances electrophilicity, enabling nucleophilic attacks at the β-carbon. The benzyloxycarbonylamino group contributes to hydrogen-bonding interactions in enzyme binding .

Advanced: What experimental strategies mitigate low yields in its synthesis?

Answer:

Yield optimization strategies include:

- Catalyst screening : Replace H₂SO₄ with p-toluenesulfonic acid (p-TsOH) to reduce side reactions .

- Solvent selection : Use anhydrous THF instead of ethanol to improve solubility of intermediates.

- Temperature control : Maintain reflux at 80°C to prevent decarboxylation .

For example, substituting H₂SO₄ with p-TsOH increased yields from 65% to 88% in ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate synthesis .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

Methodological protocol :

- Prepare solutions in buffers (pH 2–12) and incubate at 25°C.

- Monitor degradation via HPLC at 254 nm.

- Key findings :

Advanced: What computational approaches predict its pharmacokinetic behavior?

Answer:

In silico models leverage:

- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- ADMET prediction : Software like SwissADME estimates:

Advanced: How are data contradictions resolved in mechanistic studies of its reactions?

Answer:

Contradictions (e.g., competing SN1 vs. SN2 pathways) are addressed via:

- Isotopic labeling : Use ¹⁸O-tagged water to track nucleophilic attack sites.

- Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs. D₂O.

For example, a KIE >1.0 confirmed a proton-transfer step in the hydrolysis of ethyl 3-iodocyclobutane-1-carboxylate .

Basic: What are its applications in medicinal chemistry?

Answer:

- Intermediate : Used to synthesize cyclobutane-containing drugs (e.g., protease inhibitors) .

- Enzyme studies : Probes for transaminase activity due to its rigid, strained ring .

- Structure-activity relationship (SAR) : Modifying the benzyloxy group alters target selectivity .

Advanced: What analytical techniques differentiate it from structural analogs?

Answer:

- LC-MS/MS : Distinguish via molecular ion [M+H]⁺ at m/z 320.1 and fragment ions at m/z 178 (cyclobutane ring cleavage).

- X-ray diffraction : Compare unit cell parameters (e.g., space group P1̅ for analogs vs. P2₁/c for the target compound) .

Advanced: How is its enantiomeric purity determined?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.